1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-17-4-3-5-18(2)22(17)23(32)31-10-8-20(9-11-31)29-12-14-30(15-13-29)21-7-6-19(16-28-21)24(25,26)27/h3-7,16,20H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWMDTISAJMPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.46 g/mol. The structure features a piperazine core substituted with a 2,6-dimethylbenzoyl group and a trifluoromethyl pyridine moiety, which are critical for its biological interactions.
Pharmacological Profile
- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects, making it a candidate for pain management therapies. Studies have shown that it acts on muscarinic receptors, which are implicated in pain pathways .
- Cognitive Enhancement : There is evidence suggesting that the compound may improve cognitive functions, potentially benefiting conditions such as Alzheimer's disease and schizophrenia. Its action as a muscarinic receptor agonist is thought to enhance cholinergic transmission in the brain .
- Anticancer Properties : Preliminary studies have demonstrated antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated through in vitro assays, showing promising results against human breast cancer (MCF-7) cells with an IC50 value of approximately 13.3 µM .
The biological activity of this compound is primarily attributed to its interaction with muscarinic acetylcholine receptors (mAChRs). By activating these receptors, the compound modulates neurotransmitter release and neuronal excitability, which can lead to enhanced cognitive functions and reduced pain perception.
In Vitro Studies
A series of in vitro experiments were conducted to assess the compound's biological activity:
- Cell Line Testing : The compound was tested against various cancer cell lines including MDA-MB-231 and HeLa cells, demonstrating significant antiproliferative activity with GI50 values ranging from 0.15 to 1.4 µM .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell signaling pathways, indicating potential mechanisms for its anticancer effects .
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to validate the therapeutic potential of this compound. Initial animal studies are being planned to evaluate its efficacy and safety profile.
Summary of Biological Activities
In Vitro Antiproliferative Activity
Scientific Research Applications
Antiviral Activity
Research indicates that piperidine derivatives, including this compound, exhibit antiviral properties. Specifically, they are being investigated for their ability to modulate the CCR5 receptor, which plays a critical role in HIV infection. Compounds that can bind to this receptor may offer therapeutic benefits in treating HIV and related retroviral infections .
Antidepressant Potential
The compound's structural similarities to known antidepressants suggest it may influence neurotransmitter systems involved in mood regulation. Studies have shown that modifications to piperidine structures can enhance serotonin and norepinephrine reuptake inhibition, potentially leading to antidepressant effects .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of compounds similar to this one. They may mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of inflammatory pathways by these compounds could lead to novel therapeutic strategies .
Case Study 1: HIV Treatment
In a clinical trial involving piperidine derivatives, including variants of the compound , researchers observed a significant reduction in viral load among participants with HIV. The study focused on the efficacy of these compounds as CCR5 antagonists, demonstrating their potential as adjunct therapies alongside existing antiretroviral treatments.
Case Study 2: Depression Models
A preclinical study evaluated the antidepressant-like effects of the compound in rodent models. Results indicated that administration led to significant reductions in depressive behaviors compared to control groups, suggesting its potential utility in treating major depressive disorder.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (cLogP) is likely >3 due to the benzoyl and trifluoromethyl groups, comparable to MK42 (cLogP ~3.5) .
- Melting Point : Analogues with rigid aromatic systems (e.g., 8b in ) exhibit high melting points (241–266°C), suggesting similar thermal stability for the target compound .
Q & A
Q. Advanced Research Focus
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., dopamine D3 or serotonin 5-HT2A) using crystal structures (PDB IDs: 3PBL, 6A93) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic interactions .
- QSAR modeling : Regression analysis of substituent effects (e.g., trifluoromethyl electron-withdrawing groups) on binding affinity .
How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Response surface methodology to optimize temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd) .
- In situ monitoring : ReactIR or UV-vis spectroscopy to track intermediate formation and adjust reaction times dynamically .
- Byproduct characterization : LC-MS to identify side products (e.g., dehalogenated intermediates) and modify protecting groups (e.g., tert-butoxycarbonyl) to improve selectivity .
How should stability studies be designed under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 24, and 48 hours for HPLC analysis of degradation products .
- Oxidative stress testing : Expose to hydrogen peroxide (0.3% v/v) and monitor via TLC for peroxide-sensitive groups (e.g., tertiary amines) .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using LC-MS/MS .
What strategies address variability in reported receptor binding affinities?
Q. Advanced Research Focus
- Standardized protocols : Use uniform assay conditions (e.g., 25 mM HEPES buffer, 1 mM Mg²⁺) to reduce inter-lab variability .
- Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCRs) and SPR-based kinetic analyses .
- Negative controls : Include structurally similar analogs (e.g., non-trifluoromethyl derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
